N-(cyclopropylmethyl)-6-(trifluoromethyl)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(cyclopropylmethyl)-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)9-4-3-8(6-15-9)10(17)16-5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METQXDMSZGJAFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CN=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-6-(trifluoromethyl)pyridine-3-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclocondensation, cycloaddition, and oxidative cyclization reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under appropriate reaction conditions.
Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced through nucleophilic substitution reactions using cyclopropylmethyl halides.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the corresponding carboxylic acid derivative with ammonia or amines under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactions and the use of automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-6-(trifluoromethyl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(cyclopropylmethyl)-6-(trifluoromethyl)pyridine-3-carboxamide has various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death (apoptosis) in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Key structural variations among analogs include substituents on the pyridine ring, cyclopropane modifications, and amide side chains. Below is a comparative analysis:
Table 1: Structural Comparison of Pyridine Carboxamide Derivatives
Key Observations :
- Trifluoromethyl vs.
- Cyclopropane Modifications : The cyclopropylmethyl group offers moderate steric bulk compared to 1-methylcyclopropyl or tert-butylcarbamoyl groups, balancing target affinity and solubility .
- Amide Side Chains : Pivalamide derivatives (e.g., N-(6-chloro-5-iodopyridin-2-yl)pivalamide) exhibit higher hydrophobicity (logP ~3.5) compared to cyclopropylmethyl carboxamides (estimated logP ~2.8) .
Key Observations :
- Coupling Agents : Tetramethylisouronium hexafluorophosphate () and HATU (hypothetical) are efficient for amide bond formation under mild conditions .
- Purification : Reverse-phase HPLC () achieves higher purity (>95%) compared to standard LC/MS methods .
Table 3: Property Comparison
Biological Activity
N-(cyclopropylmethyl)-6-(trifluoromethyl)pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific enzymes and its implications in various therapeutic areas. This article summarizes the biological activity of this compound, highlighting its structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine core substituted with a cyclopropylmethyl group and a trifluoromethyl group. These structural elements contribute to its pharmacological properties by influencing lipophilicity and binding affinity to target proteins.
This compound has been identified as a potent inhibitor of the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) . This enzyme plays a crucial role in the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs), which are involved in various physiological processes, including modulation of emotional behavior and neuroprotection.
Key Findings:
- The compound exhibits nanomolar potency with an IC50 value of 72 nM against NAPE-PLD, demonstrating significant inhibitory activity compared to other compounds in its class .
- Structural modifications, such as the introduction of specific substituents on the pyridine ring, have been shown to enhance potency. For example, replacing a morpholine group with an (S)-3-hydroxypyrrolidine resulted in a 10-fold increase in activity .
Biological Activity and Efficacy
Recent studies have explored the biological effects of this compound in various models:
- In Vivo Studies : The compound has been tested in freely moving mice, where it successfully modulated emotional behavior by decreasing NAE levels in the brain .
- Antitumor Activity : Preliminary investigations suggest potential antitumor effects, although specific mechanisms remain under exploration .
Structure-Activity Relationship (SAR) Analysis
A detailed SAR study has been conducted to optimize the compound's efficacy. The following table summarizes the impact of different substituents on biological activity:
| Compound | Substituent | IC50 (nM) | Notes |
|---|---|---|---|
| LEI-401 | Cyclopropylmethyl | 72 | Potent NAPE-PLD inhibitor |
| Compound 2 | Morpholine | 720 | Less potent than LEI-401 |
| Compound 3 | (S)-3-hydroxypyrrolidine | 7.2 | Significant increase in activity |
Study on Emotional Behavior Modulation
In a study published by Mocket et al., LEI-401 was shown to significantly decrease anxiety-like behaviors in mice models. The study provided insights into how modulation of NAEs can influence emotional responses, highlighting the therapeutic potential of targeting NAPE-PLD with compounds like this compound .
Antitumor Potential
Another study indicated that derivatives similar to this compound exhibited selective cytotoxicity against cancer cell lines, suggesting that further exploration could lead to new cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
